

Quantitative Physical Properties

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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118720

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The physical characteristics of **(R)-BINAP** have been extensively documented. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physical Properties of **(R)-BINAP**

Property	Value	Reference
Molecular Formula	C ₄₄ H ₃₂ P ₂	[2][5]
Molecular Weight	622.69 g/mol	[2][5]
Appearance	White to off-white or cream-white crystalline powder	[1][6][7]
Melting Point	238-242 °C, 283-286 °C (lit.)	[1][4][5][6][8][9]
Boiling Point	724.3 ± 55.0 °C (Predicted)	[5][6]
Crystal Density	1.236 g/cm ³	[10]
Decomposition Temperature (5% weight loss)	352.3 °C	[10]
Glass Transition Temperature (T _g)	103.08 °C	[10]

Table 2: Optical Properties of **(R)-BINAP**

Property	Value	Conditions	Reference
Specific Optical Rotation [α]	+222°	20/D, c = 0.5% in benzene	[6][8]
+240°	c = 0.3 in toluene	[5][6]	
Refractive Index	235°	c = 0.3 in Toluene	[5][6]

Table 3: Solubility of (R)-BINAP

Solvent	Solubility	Reference
Water	Insoluble	[5][6]
Benzene	Slightly soluble	[2]
Chloroform	Slightly soluble	[2]
Organic Solvents	Generally soluble	[4][11]
DMSO	5 mg/mL (with ultrasonic and warming to 60°C)	[12]

Table 4: Spectroscopic Data of (R)-BINAP

Technique	Data	Reference
^{13}C NMR (125 MHz, CDCl_3) δ	118.3, 119.4, 123.6, 126.8, 127.4, 128.1, 128.5, 132.1, 132.5, 133.2, 145.5	[13]
^{31}P NMR (162 MHz, CDCl_3) δ	-15.3	[14]
UV-Vis Absorption (in acetonitrile)	$\lambda_{\text{max}} = 223 \text{ nm}$ ($\epsilon = 9800$)	[15]
Emission (in single crystal)	Major emission maximized at ~520 nm (Fluorescence) and a minor, slightly blue-shifted emission at ~650 nm (Phosphorescence)	[10][16]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **(R)-BINAP** are provided below.

Melting Point Determination

The melting point of **(R)-BINAP** is determined using a capillary melting point apparatus.[17][18]

Protocol:

- A small amount of finely powdered **(R)-BINAP** is packed into a capillary tube to a height of 1-2 mm.[19][20]
- The capillary tube is placed in the heating block of the melting point apparatus.[17]
- For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[17]
- A second, fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.[19]

- The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[19]

Specific Optical Rotation Measurement

The specific rotation of **(R)-BINAP** is measured using a polarimeter.[21][22][23]

Protocol:

- A solution of **(R)-BINAP** is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., benzene or toluene) in a volumetric flask.[21]
- The polarimeter tube is rinsed and then filled with the solution, ensuring no air bubbles are present.[24]
- The polarimeter is calibrated using a blank (the pure solvent).[25]
- The analyzer is rotated until the two halves of the field of view are equally bright, and the observed angle of rotation (α) is recorded.[24]
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c \times l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration in g/mL.
 - l is the path length of the polarimeter tube in decimeters.[21][22][23]

Solubility Determination

A general protocol for determining the solubility of **(R)-BINAP** in various solvents is as follows:

Protocol:

- A known mass of **(R)-BINAP** (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL).

- The mixture is agitated, for instance, by vortexing or using a magnetic stirrer, at a controlled temperature.
- If the solid dissolves completely, more **(R)-BINAP** is added incrementally until a saturated solution is formed.
- If the solid does not dissolve, the mixture can be gently heated or sonicated to facilitate dissolution.[\[12\]](#)
- Solubility is reported as the mass of solute per volume of solvent (e.g., mg/mL) at a specific temperature. For phosphine ligands, which can be air-sensitive, these operations should be performed under an inert atmosphere.[\[26\]](#)

X-ray Crystallography

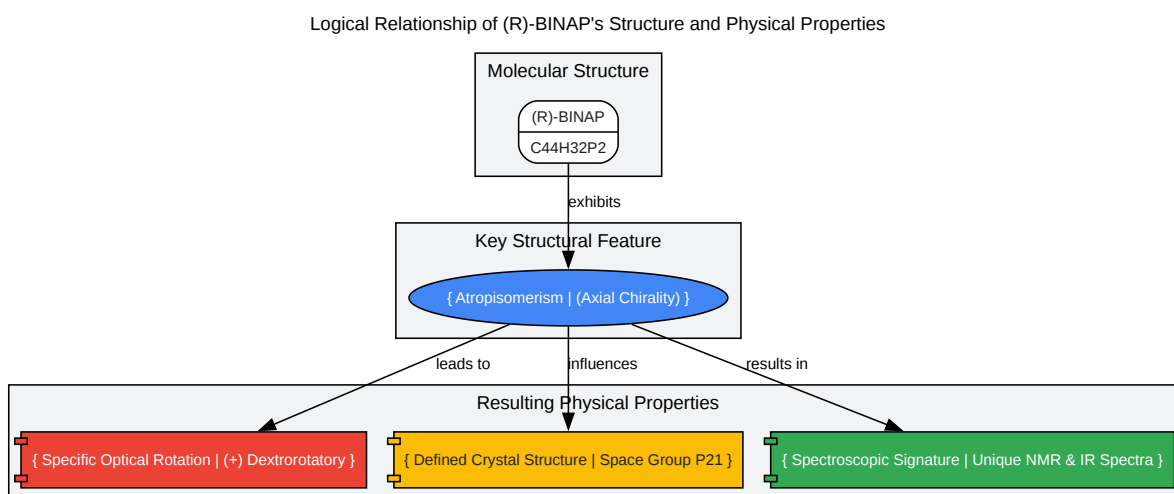
The single-crystal X-ray diffraction technique is employed to determine the precise three-dimensional atomic arrangement of **(R)-BINAP** in its crystalline state.

Overview of Methodology:

- High-quality single crystals of **(R)-BINAP** are grown from a suitable solvent system.
- A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.
- The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- The collected data are processed to determine the unit cell dimensions and space group.[\[10\]](#)
- The crystal structure is solved and refined to yield the atomic coordinates, bond lengths, and bond angles.[\[27\]](#)

Visualization of Structural Relationships

The following diagram illustrates the logical connection between the atropisomeric nature of **(R)-BINAP** and its resulting physical properties.



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Caption: Logical flow from the molecular structure of **(R)-BINAP** to its defining physical properties.

Conclusion

The physical properties of **(R)-BINAP** are a direct consequence of its unique, sterically hindered bibenzyl structure, which imparts axial chirality. Its well-defined melting point, specific optical rotation, and characteristic spectroscopic data are crucial parameters for its identification, purity assessment, and effective use in asymmetric synthesis. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the seamless integration of this important chiral ligand into their research and development workflows.

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